(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

Catalog No.
S716325
CAS No.
501015-22-1
M.F
C15H18N2O4
M. Wt
290.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanopheny...

CAS Number

501015-22-1

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

IUPAC Name

(3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

PYMTTWVQVSELBI-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C#N

Peptide Synthesis:

  • (R)-Boc-4-CN-Phe is a valuable building block for the synthesis of peptides containing the 4-cyanophenylalanine (4-CN-Phe) amino acid residue. These peptides can be used to study various biological processes, including protein-protein interactions, enzyme function, and signal transduction. [Source: AChemBlock, ""]

Medicinal Chemistry:

  • The 4-CN-Phe residue can be incorporated into drug candidates due to its unique properties, such as the ability to mimic the natural amino acid phenylalanine while introducing a cyano group that can enhance binding to specific targets. Researchers are exploring the potential of (R)-Boc-4-CN-Phe in the development of drugs for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. [Source: ScienceDirect, ""]

Protein Engineering:

  • By incorporating (R)-Boc-4-CN-Phe into specific positions within a protein, researchers can introduce new functionalities or modify existing ones. This approach can be used to study protein structure-function relationships, design novel biocatalysts with improved properties, and develop new tools for biotechnology applications. [Source: National Institutes of Health, ""]

Chemical Biology:

  • (R)-Boc-4-CN-Phe can be used as a probe molecule to study various cellular processes involving protein interactions and modifications. By attaching a reporter group (e.g., fluorescent tag) to the molecule, researchers can track its localization and interactions within cells, providing valuable insights into cellular functions. [Source: Royal Society of Chemistry, ""]

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid is a synthetic amino acid derivative with the molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group that serves as a protective group for the amino functionality. The presence of a 4-cyanophenyl moiety enhances its potential for various biological interactions and applications in medicinal chemistry. It is primarily utilized as a research chemical, particularly in studies related to peptide synthesis and drug development .

Typical of amino acids and amides:

  • Peptide Bond Formation: (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid can react with other amino acids to form peptides through standard peptide coupling methods, often using activating agents like carbodiimides.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino acid, which is crucial for further biological studies or peptide synthesis.
  • Nucleophilic Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of more complex molecules.

The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid typically involves several key steps:

  • Formation of the tert-butoxycarbonyl Group: The amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base.
  • Alkylation Reaction: The protected amino compound is then reacted with 4-cyanobenzyl bromide or a similar alkylating agent to introduce the 4-cyanophenyl group.
  • Final Purification: The product is purified through crystallization or chromatography to obtain the desired compound in high purity.

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid finds applications primarily in research settings:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins in biochemical studies.
  • Drug Development: Its structural features make it a candidate for designing new therapeutics, particularly in cancer and neurodegenerative disease research.
  • Biochemical Assays: It may be used in assays to evaluate enzyme activity or receptor binding.

Interaction studies involving (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid focus on its binding affinity and behavior in biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins can provide insights into its potential therapeutic roles.
  • Receptor Interaction: Studies may assess its ability to bind to specific receptors, which is crucial for understanding its pharmacological effects.

Several compounds share structural similarities with (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
(R)-3-Amino-3-(4-cyanophenyl)propanoic acidLacks tert-butoxycarbonyl protectionDirectly active without deprotection
(S)-3-Amino-3-(4-cyanophenyl)propanoic acidStereoisomer with opposite configurationPotentially different biological activity
(R)-2-Amino-3-(4-cyanophenyl)propanoic acidDifferent positional isomerMay exhibit different reactivity patterns

The uniqueness of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid lies in its protective group, which allows for selective reactions and modifications while maintaining the integrity of the amino group during synthesis processes. This feature makes it particularly valuable in complex peptide synthesis where protecting groups are essential for controlling reaction pathways .

XLogP3

1.7

Wikipedia

(3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid

Dates

Modify: 2023-08-15

Explore Compound Types